3-(Ethylsulfanyl)phenol
Overview
Description
3-(Ethylsulfanyl)phenol: is an organic compound with the molecular formula C8H10OS It is a phenolic compound where the hydroxyl group is attached to the benzene ring at the third position, and an ethylsulfanyl group is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Ethylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an ethylthiol reagent. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the phenol and facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Ethylsulfanyl)phenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents for these reactions include bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(Ethylsulfanyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has been investigated for its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its antioxidant properties may also contribute to its potential use in preventing oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress and inflammation.
Proteins: It can interact with proteins involved in cellular signaling pathways, affecting cell function and survival.
Comparison with Similar Compounds
4-(Ethylsulfanyl)phenol: Similar structure but with the ethylsulfanyl group at the fourth position.
2-(Ethylsulfanyl)phenol: Similar structure but with the ethylsulfanyl group at the second position.
3-(Methylsulfanyl)phenol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: 3-(Ethylsulfanyl)phenol is unique due to the specific positioning of the ethylsulfanyl group at the third position, which can influence its reactivity and interaction with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
3-ethylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAVQUACSSRUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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